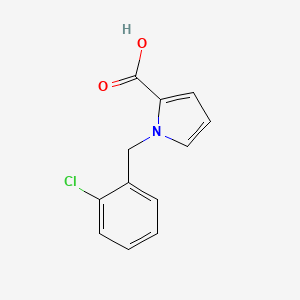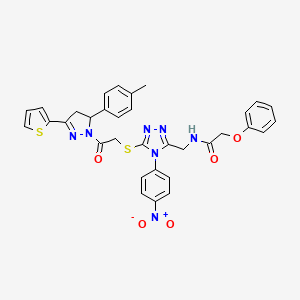![molecular formula C10H12N2O2 B2931268 N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide CAS No. 2411278-38-9](/img/structure/B2931268.png)
N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide is a chemical compound that features a unique structure combining an oxazole ring with an alkyne group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-2-methylpropan-1-ol and acetic anhydride, under acidic conditions.
Alkyne Introduction: The alkyne group is introduced via a Sonogashira coupling reaction, where the oxazole derivative is reacted with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Final Amidation: The final step involves the amidation of the alkyne-oxazole intermediate with but-2-ynoic acid under dehydrating conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and coupling reactions, as well as automated systems for the final amidation step to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxazole derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxazole derivatives with hydroxyl or carbonyl groups.
Reduction: Alkene or alkane derivatives of the original compound.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学研究应用
N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds with active site residues, while the alkyne group can participate in π-π interactions or covalent bonding with nucleophilic sites. These interactions modulate the activity of the target molecules, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another oxazole derivative with different substituents.
Oxaprozin: A nonsteroidal anti-inflammatory drug containing an oxazole ring.
Aleglitazar: An antidiabetic drug with an oxazole moiety.
Uniqueness
N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide is unique due to the presence of both an oxazole ring and an alkyne group, which confer distinct chemical reactivity and biological activity compared to other oxazole derivatives. This combination allows for versatile applications in various scientific fields.
属性
IUPAC Name |
N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-4-5-9(13)12-8(3)10-11-6-7(2)14-10/h6,8H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNLHJTOAOEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=NC=C(O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)urea](/img/structure/B2931185.png)





![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine](/img/structure/B2931195.png)


![2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2931199.png)
![2-({1-[2-(2-Fluorophenoxy)acetyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2931201.png)



